5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211530-26-5
VCID: VC4074001
InChI: InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13)
SMILES: CC(C1=CN=CC(=C1)C(=O)O)(F)F
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

CAS No.: 1211530-26-5

Cat. No.: VC4074001

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14

* For research use only. Not for human or veterinary use.

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid - 1211530-26-5

Specification

CAS No. 1211530-26-5
Molecular Formula C8H7F2NO2
Molecular Weight 187.14
IUPAC Name 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13)
Standard InChI Key VTOXZHIQYFUZCW-UHFFFAOYSA-N
SMILES CC(C1=CN=CC(=C1)C(=O)O)(F)F
Canonical SMILES CC(C1=CN=CC(=C1)C(=O)O)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine core with two functional groups: a carboxylic acid (-COOH) at position 3 and a 1,1-difluoroethyl (-CF2_2CH3_3) group at position 5. The planar pyridine ring facilitates aromatic interactions, while the electron-withdrawing fluorine atoms and carboxylic acid group influence reactivity and solubility . The IUPAC name, 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid, is derived from this substitution pattern .

Spectral Data

  • NMR: The 1H^1\text{H} NMR spectrum (CDCl3_3) of analogous fluoropyridines shows resonances for pyridine protons between δ 7.8–8.5 ppm, with splitting patterns reflecting adjacent fluorine atoms .

  • Mass Spectrometry: LRMS analysis of related compounds reveals a molecular ion peak at m/z 187.04 (M+^+), consistent with the molecular formula .

Synthesis and Reactivity

Microwave-Assisted Amination (39% Yield)

A mixture of 2,6-dichloro-5-fluoronicotinic acid, diisopropylethylamine, and tetrahydro-2H-pyran-4-amine hydrochloride in acetonitrile undergoes microwave irradiation at 130°C for 21 hours. Reverse-phase chromatography isolates the product . This method highlights the utility of microwave techniques in accelerating nucleophilic aromatic substitution.

Reactivity Profile

The carboxylic acid group participates in esterification and amidation, while the difluoroethyl moiety may undergo radical or nucleophilic substitution. Fluorine's electronegativity stabilizes adjacent charges, making the compound resistant to oxidative degradation .

Physicochemical Properties

PropertyValue/RangeSource
Molecular Weight187.14 g/mol
Melting PointNot reported
SolubilityLikely polar organic solvents (DMSO, MeCN)
LogP (Predicted)~1.2 (moderate lipophilicity)
pKa (Carboxylic Acid)~2.5 (similar to nicotinic acid)

The compound’s solubility in acetonitrile and dichloromethane is inferred from synthetic protocols . Its moderate lipophilicity suggests potential blood-brain barrier permeability, a desirable trait in CNS-targeted therapeutics .

Applications in Pharmaceutical Research

Antibacterial Agents

Fluorinated pyridinecarboxylic acids, such as 5-fluoropyridine-3-carboxylic acid, exhibit antibacterial activity by inhibiting DNA gyrase . The difluoroethyl group in this compound may enhance target binding through hydrophobic interactions .

Kinase Inhibitors

Analogous structures are explored as type III receptor tyrosine kinase inhibitors. The carboxylic acid moiety chelates Mg2+^{2+} in ATP-binding pockets, while fluorine substituents optimize pharmacokinetics .

Radiopharmaceuticals

Diaziridine derivatives of carboxylic acids serve as precursors for 18F^{18}\text{F}-labeled tracers in positron emission tomography (PET) . The difluoroethyl group could stabilize radiolabeled analogs in vivo.

Recent Advances and Future Directions

Photocatalytic Decarboxylative Amination

Blue light-mediated reactions using acridinium catalysts (e.g., MesAcrPh) enable direct amination of carboxylic acids, bypassing traditional coupling reagents . Applied to 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid, this could streamline the synthesis of amide-based drug candidates.

Bioconjugation

Site-selective installation of CF2_2H groups onto proteins via difluorocarbene intermediates demonstrates potential for antibody-drug conjugates . The compound’s difluoroethyl group may serve as a biocompatible handle for such modifications.

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